This paper describes the results of 5 years of research on interactive effects of mixtures of aldicarb, atrazine, and nitrate on endocrine, immune, and nervous system function. The concentrations of chemicals used were the same order of magnitude as current maximum contaminant levels (MCLs) for all three compounds. ... in experiments that varied in duration from 22 to 103 days. ... Changes in thyroid hormone levels, ability to make antibodies to foreign proteins, and aggression in wild deer mice, Peromyscus maniculatus, and white outbred Swiss Webster mice, Mus musculus, ND4 strain /were tested/. Endocrine, immune, and behavior changes occurred due to doses of mixtures, but rarely due to single compounds at the same concentrations. Immune assay data suggest the possibility of seasonal effects at low doses. ... A multiple-level model /is presented/ to help interpret the data in the context of human health and biological conservation concerns.
Aldicarb was administered orally to male rats alone and in combination with a series of eight organophosphate esters or one carbamate ester, all anti-cholinesterase agents, to examine the potential interactive or additive effects. Results of the study, using proportions of the acute lethal dose of each material alone and in combination with aldicarb, showed a simple additive effect with all materials tested. Aldicarb was not found to potentiate the acute oral toxicity of other anticholinesterase agents. Further studies were reported on the potential interaction of aldicarb with alpha-naphthol, aldicarb sulfoxide with aldicarb sulfone and aldicarb sulfone with parathion administered orally and aldicarb with alpha-naphthol or with carbaryl administered by the intraperitoneal route. In no case were any interactions greater tnan the predicted additive effects.
Previous studies in our laboratory indicated gender differences in salinity-enhanced acute toxicity of aldicarb in Japanese medaka with females being more susceptible. In the current study, the effects of the sex steroids, 17beta estradiol (E2) and testosterone (T) on aldicarb toxicity was examined. Adult Japanese medaka were separated by sex and exposed to 100 ug/l E2 or T for 6 days followed by exposure to the 96-hr LC50 (0.5 mg/L) of aldicarb. The toxicity of aldicarb to adult males was significantly lowered by E2 and T whereby the mortality % was reduced to 23.3 +/- 5.8% and 3.3 +/- 5.8%, respectively, compared to the fish not receiving steroids (46.7 +/- 5.8% mortality). In females, T caused significant reduction in aldicarb toxicity to 16.7 +/- 5.8%, while E2 significantly enhanced the toxicity to 96.7 +/- 5.8% mortality. Since the flavin-containing monooxygenase (FMO) enzyme system had been shown to play a critical role in aldicarb toxicity, the effect of E2 and T on FMO expression was examined. Gill FMO activity showed a direct correlation with the overall toxicity of aldicarb in both male and female medaka. Expression of FMO1-like protein was significantly reduced by T in male livers and gills, and T did not affect the expression of FMOs in female tissues. In contrast, E2 significantly reduced FMO1-like protein expression in male gills and female livers, as well as FMO3 expression in both male and female livers, but significantly increased gill FMO1 expression in females. Since aldicarb acts by inhibiting the enzyme cholinesterase (ChE), the effect of sex hormones on the activity of this enzyme was also examined. In both male and female medaka, T counteracted the inhibitory effect of aldicarb on muscle ChE. In male fish, E2 had similar effects but did not seem to counteract the ChE inhibition in females. In conclusion, E2 and T modulation of aldicarb toxicity in Japanese medaka seems to be mediated via alteration of gill FMO and ChE actitivies.
Toxic interactions between cupric-sulfate and zineb or aldicarb were studied in rats. Male albino-rats were gavaged daily with cupric-sulfate, zineb, or aldicarb alone or in combination for 9 weeks. The cupric-sulfate dose was equivalent to 2% of the oral lethal median dose (LD50). The zineb and aldicarb doses were equal to 1, 2, and 5% of their oral LD50s, designated, low, medium, and high, respectively. Body weight gain was monitored. The rats were killed after 9 weeks. Standard hematologic and serum chemistry parameters were determined. Most treated rats showed emaciation, aggressiveness, and cachexia toward the end of the 9 week dosing period. All groups treated with zineb and aldicarb showed significantly decreased body weight gains relative to those given cupric-sulfate. A synergistic decrease in body weight gain occurred in rats given cupric-sulfate plus zineb. The medium and high doses of zineb and the high dose of aldicarb significantly decreased thymus weight. Cupric-sulfate interacted with the high dose of zineb to cause a synergistic decrease in thymus weight. Adrenal and testes weights were significantly decreased in rats dosed with cupric-sulfate plus zineb. All zineb and aldicarb treatments except the low dose of zineb significantly decreased hemoglobin values and red blood cell and platelet counts. White blood cell counts were significantly decreased in rats treated with the high dose of zineb and the medium and high doses of aldicarb alone or in combination with cupric-sulfate. Zineb caused a dose related increase in serum alkaline-phosphatase activity which was enhanced by cupric-sulfate. All treatments significantly increased serum alanine-aminotransferase activity and decreased cholinesterase activity. Serum triglyceride concentrations were significantly decreased by the high and medium doses of zineb and aldicarb. The authors conclude that cupric-sulfate interacts synergistically with zineb or aldicarb to induce a variety of hematologic and serological changes.
For more Interactions (Complete) data for ALDICARB (7 total), please visit the HSDB record page.